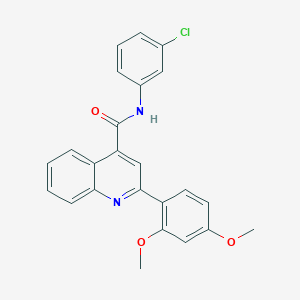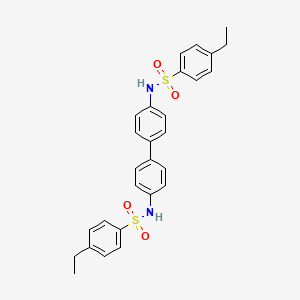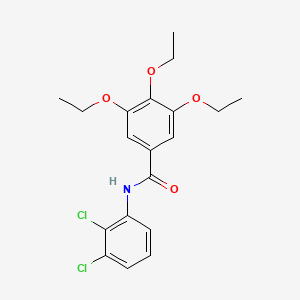![molecular formula C16H21N3O5 B3733600 diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B3733600.png)
diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate
説明
Diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate (DMBM) is a chemical compound that has been extensively researched for its potential therapeutic applications. DMBM is a hydrazone derivative of malonic acid and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate is not fully understood. However, it has been suggested that diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate has also been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells.
実験室実験の利点と制限
One of the advantages of using diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate has also been shown to have low toxicity in vitro. However, one of the limitations of using diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate in lab experiments is its poor solubility in water, which may limit its bioavailability.
将来の方向性
There are several future directions for research on diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate. One potential direction is to investigate the use of diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate as a drug delivery system for various drugs. Another direction is to investigate the potential of diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate as a therapeutic agent for various diseases, such as inflammatory bowel disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate and its potential applications in various fields of medicine.
科学的研究の応用
Diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, anti-oxidant, and anti-bacterial properties. diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate has also been investigated for its potential as a drug delivery system for various drugs.
特性
IUPAC Name |
ethyl (E)-3-ethoxy-3-hydroxy-2-[(E)-N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidoyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-4-23-15(20)13(16(21)24-5-2)14(17)19-18-10-11-6-8-12(22-3)9-7-11/h6-10,20H,4-5H2,1-3H3,(H2,17,19)/b15-13+,18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRDWRQNIDVBPH-CILQZRDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN=CC1=CC=C(C=C1)OC)N)C(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C/C1=CC=C(C=C1)OC)\N)/C(=O)OCC)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(amino{2-[(E)-1-(4-methoxyphenyl)methylidene]hydrazino}methylene)malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6-dimethyl-2-[3-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B3733542.png)
![1-isopropyl-5-(2,3,4-trimethoxy-6-methylphenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733550.png)
![3-isopropyl-1-methyl-5-[6-(trifluoromethyl)-3-pyridinyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733557.png)
![2-methyl-6-(1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B3733567.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide](/img/structure/B3733568.png)
![6-(difluoromethyl)-2-[3-({methyl[2-(2-methylpiperidin-1-yl)ethyl]amino}methyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B3733570.png)


![methyl 5-[(diethylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B3733587.png)
![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3733593.png)
![ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3733613.png)
